Acidity Variation Across Isomers
The predicted pKa of 2,3-dimethoxyphenylboronic acid is 8.12±0.58, which differs from the predicted pKa values of its positional isomers . Specifically, the 2,4-isomer exhibits a higher predicted pKa of 8.98±0.58 , the 2,5-isomer shares a similar predicted pKa of 8.12±0.58 , and the 3,4-isomer shows an intermediate predicted pKa of 8.48±0.10 . These variations in acidity directly impact the compound's behavior in Suzuki–Miyaura couplings, where the boronic acid must be deprotonated for transmetalation to occur efficiently.
| Evidence Dimension | Predicted acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 8.12±0.58 (predicted) |
| Comparator Or Baseline | 2,4-isomer: 8.98±0.58; 2,5-isomer: 8.12±0.58; 3,4-isomer: 8.48±0.10 (all predicted) |
| Quantified Difference | ΔpKa up to 0.86 units between 2,3- and 2,4-isomers |
| Conditions | Computational prediction; no experimental pKa data reported for direct comparison |
Why This Matters
The 0.86 pKa unit difference between the 2,3- and 2,4-isomers corresponds to a nearly 7-fold difference in acid strength, which can significantly alter the optimal base strength and reaction rate in Suzuki–Miyaura coupling protocols, directly affecting synthetic yield and reproducibility.
